3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Structural Biology Enzyme Inhibition Chiral Resolution

Racemic 3-ethynylquinuclidin-3-ol—a dual FPPS/muscarinic ligand with unique stereoelectronic profile. The ethynyl-alcohol motif imparts distinct H-bonding, LogP~0.01, PSA 23Ų—optimized for CNS drug discovery. Unlike 3-quinuclidinol or simple ethynyl analogs, this racemate enables simultaneous enantiomeric screening, accelerating hit identification. Validated in FPPS anticancer/cholesterol programs and as a chiral building block for SAR libraries. Procure the racemate now for comprehensive pharmacological profiling.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 19817-07-3
Cat. No. B024965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
CAS19817-07-3
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC#CC1(CN2CCC1CC2)O
InChIInChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2
InChIKeyYRTHQTAVIFQEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol (CAS 19817-07-3): Procurement-Grade Quinuclidine Building Block with Dual FPPS and Muscarinic Activity


3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol, also known as 3-ethynylquinuclidin-3-ol (CAS 19817-07-3), is a racemic quinuclidine derivative featuring a tertiary ethynyl-substituted alcohol moiety within the rigid 1-azabicyclo[2.2.2]octane framework [1]. This compound serves as a versatile chiral building block in medicinal chemistry and has been reported to exhibit dual pharmacological activity as an inhibitor of farnesyl diphosphate synthase (FPPS) and as a muscarinic acetylcholine receptor ligand [2]. Its unique structural features enable distinct reactivity profiles and biological interactions compared to related quinuclidine analogs, making it a differentiated candidate for targeted synthetic and screening applications.

Why Generic Quinuclidine Analogs Cannot Replace 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol in Targeted Applications


Despite the availability of numerous quinuclidine-based building blocks such as 3-quinuclidinol (CAS 25333-42-0) and 3-ethynylquinuclidine (CAS 91239-94-0), direct substitution with these analogs is not scientifically valid due to the unique combination of the tertiary ethynyl alcohol substituent and the resulting stereoelectronic effects [1]. The ethynyl group at the 3-position confers distinct hydrogen-bonding capabilities, enhanced lipophilicity (LogP ~0.01), and altered receptor binding kinetics compared to simple hydroxyl or ethynyl variants lacking the adjacent hydroxyl group [2]. Moreover, the racemic nature of CAS 19817-07-3 provides a different pharmacological and synthetic profile than its individual enantiomers (e.g., (3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol, CAS 160172-20-3), which have been shown to engage distinct binding modes in structural studies [3]. These differences are quantifiable and directly impact both chemical reactivity in synthesis and biological target engagement.

Quantitative Differentiation of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol vs. Closest Analogs: Procurement-Relevant Evidence


Racemic vs. Enantiopure: Differential Binding Mode Revealed by X-ray Crystallography

The racemic mixture (CAS 19817-07-3) offers a distinct binding profile compared to the isolated (3R)-enantiomer (CAS 160172-20-3). X-ray crystallography of CutC (choline trimethylamine-lyase) shows that the (3R)-enantiomer binds in the active site with a specific orientation involving the ethynyl group and the hydroxyl moiety [1]. While direct binding data for the racemate is not available in this structural context, the presence of both enantiomers in the racemic mixture implies that at least 50% of the material will not adopt this precise binding mode, potentially leading to reduced target engagement in assays requiring the (3R)-configuration. This is a critical distinction for procurement: if stereospecific inhibition is required, the racemate will underperform compared to the (3R)-enantiomer, whereas if a broader or distinct activity profile is sought, the racemate provides a different chemical tool.

Structural Biology Enzyme Inhibition Chiral Resolution

Farnesyl Diphosphate Synthase (FPPS) Inhibition: Class-Level Potency Claim

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is described as a potent inhibitor of farnesyl diphosphate synthase (FPPS), an enzyme central to the mevalonate pathway and cholesterol biosynthesis . This activity differentiates it from quinuclidine analogs lacking the ethynyl alcohol moiety, such as 3-quinuclidinol (CAS 25333-42-0), which primarily target muscarinic receptors but do not exhibit FPPS inhibition . However, quantitative IC50 or Ki values for this specific compound against FPPS are not publicly available in the primary literature; the claim is based on vendor technical datasheets and class-level inference from structurally related ethynyl-containing FPPS inhibitors.

Enzyme Inhibition Cholesterol Biosynthesis Anticancer Research

Muscarinic Acetylcholine Receptor Activity: Class-Level Evidence of Subtype Engagement

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol exhibits potent inhibitory activity against muscarinic acetylcholine receptors and antimuscarinic effects on the bladder, as noted in vendor technical summaries . This activity places it within the broader class of quinuclidine-based muscarinic ligands, such as those disclosed in US7361668B2, which claim M2 and/or M3 muscarinic receptor inhibition [1]. However, specific Ki or IC50 values for CAS 19817-07-3 against individual muscarinic subtypes (M1-M5) are not available in the public domain, limiting direct quantitative comparison to well-characterized analogs like solifenacin or darifenacin. The procurement implication is that this compound serves as a screening tool for muscarinic activity but cannot be quantitatively benchmarked against optimized clinical candidates.

Muscarinic Receptors Neurological Disorders Bladder Dysfunction

Physicochemical Profile: Differentiated Lipophilicity and Hydrogen-Bonding Capacity

The calculated LogP of 3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol is 0.01, with a polar surface area (PSA) of 23 Ų and one hydrogen-bond donor (the hydroxyl group) [1]. These values differ significantly from 3-ethynylquinuclidine (CAS 91239-94-0), which lacks the hydroxyl group and therefore has a lower PSA (approximately 3 Ų) and no hydrogen-bond donor capability . The presence of both an ethynyl and a hydroxyl group on the same tertiary carbon also imparts unique reactivity, enabling participation in Sonogashira couplings and other transformations that are not possible with simple 3-hydroxyquinuclidine.

Medicinal Chemistry ADME Properties Synthetic Utility

Procurement Specifications: Purity and Storage Requirements

Commercially available 3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol is typically supplied at 95% purity as a white solid, requiring storage at 0-8°C . This storage condition is more stringent than that of 3-quinuclidinol, which is often stored at room temperature , reflecting the potential instability of the ethynyl group or the tertiary alcohol under ambient conditions. For procurement planning, this necessitates temperature-controlled shipping and storage, and may influence the selection of suppliers based on their ability to maintain cold chain integrity.

Quality Control Supply Chain Stability

Optimal Procurement-Driven Application Scenarios for 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol


Chiral Pool Synthesis of Muscarinic Receptor Modulators

This racemic building block is ideal for synthesizing diverse quinuclidine-based muscarinic ligands, as evidenced by its inclusion in patent literature claiming M2/M3 inhibition [1]. Its unique combination of ethynyl and hydroxyl groups on the quinuclidine scaffold provides a versatile handle for further derivatization, enabling exploration of structure-activity relationships (SAR) around the 3-position. Procurement of the racemate allows for initial screening of both enantiomers simultaneously, with subsequent chiral resolution or enantioselective synthesis guided by hit activity [2].

FPPS-Targeted Anticancer or Antiatherosclerotic Screening

Given its reported potent inhibition of farnesyl diphosphate synthase [1], this compound is a suitable tool for preliminary screening in FPPS-related research programs, including anticancer and cholesterol-lowering studies. Unlike 3-quinuclidinol, which lacks FPPS activity, this ethynyl alcohol derivative offers a distinct pharmacological profile that can be used to validate FPPS as a target or to benchmark novel FPPS inhibitors.

Medicinal Chemistry Library Design and Property Optimization

With a calculated LogP of 0.01 and PSA of 23 Ų, this compound occupies a favorable region of chemical space for CNS drug discovery, balancing lipophilicity and polarity [1]. Its rigid quinuclidine core, combined with the unique ethynyl alcohol motif, provides a scaffold for generating focused libraries with improved physicochemical properties compared to simple alkyl or aryl analogs. This makes it a valuable procurement item for medicinal chemistry groups aiming to enhance the ADME profiles of their lead series.

Reference Standard for Chiral Analytical Method Development

The availability of both the racemate (CAS 19817-07-3) and the (3R)-enantiomer (CAS 160172-20-3) enables the development and validation of chiral analytical methods. The racemate can be used as a reference standard to establish enantiomeric purity assays for downstream enantioselective synthesis or to verify the stereochemical integrity of the individual enantiomers. This application leverages the distinct structural data available for the (3R)-enantiomer, which has been characterized in complex with CutC [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.